4-(3-Fluoro-2-phenoxyphenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-fluoro-2-phenoxyphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of a fluorine atom and a phenoxy group in the structure of this compound makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluoro-2-phenoxyphenyl)piperidine typically involves the following steps:
Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting a fluorinated aromatic compound with a phenol derivative under basic conditions.
Piperidine Ring Formation: The piperidine ring can be formed through a cyclization reaction. This can be achieved by reacting an appropriate amine with a dihaloalkane under basic conditions.
Final Coupling: The final step involves coupling the phenoxy-substituted aromatic compound with the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-fluoro-2-phenoxyphenyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-(3-fluoro-2-phenoxyphenyl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a precursor for drug development.
Pharmacology: It is investigated for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(3-fluoro-2-phenoxyphenyl)piperidine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-fluoropiperidine: A simpler analog with a single fluorine atom on the piperidine ring.
3-fluorophenylpiperidine: A compound with a fluorine atom on the phenyl ring attached to the piperidine.
Phenoxyphenylpiperidine: A compound with a phenoxy group on the phenyl ring attached to the piperidine
Uniqueness
4-(3-fluoro-2-phenoxyphenyl)piperidine is unique due to the presence of both a fluorine atom and a phenoxy group, which can significantly influence its chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H18FNO |
---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
4-(3-fluoro-2-phenoxyphenyl)piperidine |
InChI |
InChI=1S/C17H18FNO/c18-16-8-4-7-15(13-9-11-19-12-10-13)17(16)20-14-5-2-1-3-6-14/h1-8,13,19H,9-12H2 |
InChI Key |
WWIFVPBPYYVHTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C(C(=CC=C2)F)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.